molecular formula C13H11ClO2 B6611678 4-((4-Chlorophenyl)-hydroxymethyl)phenol CAS No. 164852-89-5

4-((4-Chlorophenyl)-hydroxymethyl)phenol

Cat. No. B6611678
CAS RN: 164852-89-5
M. Wt: 234.68 g/mol
InChI Key: FPEZWQDQFWRURM-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)-hydroxymethyl)phenol, commonly known as 4-Chloro-2-hydroxymethylphenol (4-CHMP) is a phenolic compound with a wide range of applications in the scientific field. 4-CHMP is a highly versatile compound and is used in a variety of scientific experiments, ranging from biochemical studies to organic synthesis. This compound is also known to possess a variety of biochemical and physiological effects.

Scientific Research Applications

4-((4-Chlorophenyl)-hydroxymethyl)phenol is used in a variety of scientific experiments, ranging from biochemical studies to organic synthesis. It is used as a reagent in the synthesis of various compounds, including pyridines, quinolines, and other heterocyclic compounds. 4-((4-Chlorophenyl)-hydroxymethyl)phenol is also used in the synthesis of various pharmaceuticals, such as cephalosporins and macrolide antibiotics. In addition, 4-((4-Chlorophenyl)-hydroxymethyl)phenol is used in the synthesis of various polymers, such as polyurethanes and polyesters.

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)-hydroxymethyl)phenol is not fully understood. However, it is believed that 4-((4-Chlorophenyl)-hydroxymethyl)phenol is able to interact with a variety of proteins and enzymes, resulting in a variety of biochemical and physiological effects. It is also believed that 4-((4-Chlorophenyl)-hydroxymethyl)phenol may interfere with the activity of certain enzymes, such as cytochrome P450s, and may also act as an inhibitor of certain enzymes, such as tyrosinase.
Biochemical and Physiological Effects
4-((4-Chlorophenyl)-hydroxymethyl)phenol is known to possess a variety of biochemical and physiological effects. It has been shown to possess antiviral, antifungal, and antibacterial properties. In addition, 4-((4-Chlorophenyl)-hydroxymethyl)phenol has been shown to possess anti-inflammatory and antioxidant properties. Furthermore, 4-((4-Chlorophenyl)-hydroxymethyl)phenol has been shown to possess anticoagulant and antiplatelet properties, as well as to possess anti-tumor and anti-cancer properties.

Advantages and Limitations for Lab Experiments

4-((4-Chlorophenyl)-hydroxymethyl)phenol is a highly versatile compound and is used in a variety of scientific experiments. One of the main advantages of using 4-((4-Chlorophenyl)-hydroxymethyl)phenol in lab experiments is that it is relatively inexpensive and easy to obtain. Furthermore, 4-((4-Chlorophenyl)-hydroxymethyl)phenol is relatively stable and can be stored for long periods of time. However, one of the main drawbacks of using 4-((4-Chlorophenyl)-hydroxymethyl)phenol in lab experiments is that it is toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for 4-((4-Chlorophenyl)-hydroxymethyl)phenol. One potential direction is to further explore its use in the synthesis of various pharmaceuticals and polymers. Additionally, further research could be done to explore the mechanism of action of 4-((4-Chlorophenyl)-hydroxymethyl)phenol and to further elucidate its biochemical and physiological effects. Furthermore, further research could be done to explore the potential therapeutic applications of 4-((4-Chlorophenyl)-hydroxymethyl)phenol, such as its use in the treatment of cancer and other diseases. Finally, further research could be done to explore the potential toxicological effects of 4-((4-Chlorophenyl)-hydroxymethyl)phenol and to further evaluate its safety for use in lab experiments.

Synthesis Methods

4-((4-Chlorophenyl)-hydroxymethyl)phenol is primarily synthesized through the reaction of 4-chlorophenol and formaldehyde in the presence of an acid catalyst. The reaction is carried out in aqueous solution at a temperature of 70-80°C. The reaction is generally complete within 2-3 hours, and yields 4-((4-Chlorophenyl)-hydroxymethyl)phenol as the main product. The reaction can also be carried out in the presence of other catalysts, such as p-toluenesulfonic acid (PTSA) or sulfuric acid.

properties

IUPAC Name

4-[(4-chlorophenyl)-hydroxymethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEZWQDQFWRURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Chlorophenyl)-hydroxymethyl)phenol

CAS RN

164852-89-5
Record name 4-((4-Chlorophenyl)-hydroxymethyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164852895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-((4-CHLOROPHENYL)-HYDROXYMETHYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J723YZJ8Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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